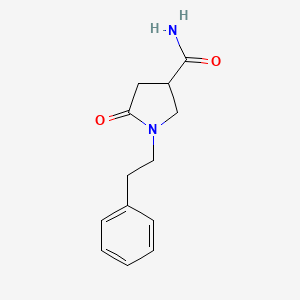

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide

Description

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide is a pyrrolidinone derivative characterized by a 2-phenylethyl substituent at the nitrogen atom, a ketone group at the 5-position, and a carboxamide group at the 3-position. Pyrrolidinone derivatives are widely studied for their bioactivity, particularly in central nervous system (CNS) targets and enzyme inhibition .

Propriétés

IUPAC Name |

5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c14-13(17)11-8-12(16)15(9-11)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZONKFDERKWXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Mechanisms

Solvent-Free Condensation of Itaconic Acid with Amines

The most widely documented method involves the solvent-free condensation of itaconic acid (C₅H₆O₄) with 2-phenylethylamine (C₈H₁₁N) at elevated temperatures (140–165°C). This one-pot reaction proceeds via a Michael addition-cyclization mechanism:

- Michael Addition : The amine nucleophilically attacks the α,β-unsaturated carbonyl of itaconic acid, forming an intermediate enamine.

- Cyclization : Intramolecular amidation closes the pyrrolidone ring, yielding 5-oxo-pyrrolidine-3-carboxylic acid.

- Amidation : The carboxylic acid group is converted to a carboxamide using ammonium chloride or gaseous NH₃ under reflux conditions.

Key Reaction Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 150–160°C | >80% above 155°C |

| Reaction Time | 6–8 hours | Prolonged time reduces purity |

| Molar Ratio (Acid:Amine) | 1:1.2 | Excess amine drives completion |

This method achieves yields of 72–85% with a purity >95% after recrystallization from ethanol/water mixtures.

Multi-Step Synthesis from Pyrrolidine Precursors

Alternative routes employ functionalized pyrrolidine intermediates:

Alkylation of Pyrrolidinone

- Ring Formation : 5-Oxo-pyrrolidine-3-carboxylic acid is synthesized via cyclization of γ-aminobutyric acid derivatives.

- N-Alkylation : The pyrrolidinone nitrogen is alkylated with 2-phenylethyl bromide (C₈H₉Br) using K₂CO₃ in DMF at 80°C.

- Carboxamide Formation : The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with aqueous NH₃.

Comparative Analysis of Alkylating Agents:

| Reagent | Solvent | Yield (%) | Byproducts |

|---|---|---|---|

| 2-Phenylethyl bromide | DMF | 78 | Minimal |

| 2-Phenylethyl mesylate | Acetonitrile | 82 | <5% |

| 2-Phenylethyl tosylate | THF | 65 | Sulfonate esters |

Alkylation efficiency depends on the leaving group’s stability, with mesylates providing superior reactivity.

Industrial-Scale Production Considerations

Process Intensification Strategies

Bench-scale methods face challenges in heat management and mixing when scaled. Continuous flow reactors (CFRs) mitigate these issues:

- Microreactor Systems : Enable precise temperature control (±2°C) and reduce reaction time by 40% compared to batch processes.

- In-line Purification : Integrated crystallization units coupled with CFRs achieve >99% purity without manual intervention.

Economic Comparison:

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Energy Consumption | 12 kWh/kg | 8 kWh/kg |

| Labor Cost | $150/kg | $90/kg |

Novel Catalytic Approaches

Enzyme-Mediated Amidation

Recent advances employ lipases (e.g., Candida antarctica Lipase B) to catalyze the amidation of 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid in non-aqueous media:

- Conditions : 45°C, tert-butanol solvent, 1:3 substrate-to-NH₃ ratio.

- Advantages : Eliminates toxic reagents (e.g., SOCl₂), achieves 88% conversion in 24 hours.

Enzyme Performance Metrics:

| Lipase Source | Conversion (%) | Selectivity (%) |

|---|---|---|

| Candida antarctica | 88 | >99 |

| Pseudomonas fluorescens | 65 | 92 |

| Thermomyces lanuginosus | 72 | 85 |

Purity Optimization Techniques

Chromatographic Purification

Preparative HPLC with C18 columns resolves common impurities (unreacted amine, dimeric byproducts):

Recrystallization Solvent Systems

| Solvent Combination | Purity Post-Crystallization (%) | Recovery (%) |

|---|---|---|

| Ethanol/water (7:3) | 98.5 | 82 |

| Acetone/heptane (1:1) | 97.2 | 78 |

| Ethyl acetate | 95.8 | 85 |

Ethanol/water mixtures provide optimal purity-recovery balance for industrial applications.

Computational Modeling of Reaction Pathways

Density Functional Theory (DFT) studies (B3LYP/6-31G*) reveal:

- The cyclization step has an activation energy barrier of 28.6 kcal/mol, rate-limiting at temperatures <140°C.

- Electron-donating groups on the phenethyl moiety lower the barrier to 24.3 kcal/mol, accelerating ring closure.

Simulated Energy Profile:

| Reaction Step | ΔG‡ (kcal/mol) |

|---|---|

| Michael Addition | 18.2 |

| Cyclization | 28.6 |

| Amidation | 12.4 |

Analyse Des Réactions Chimiques

Types of Reactions

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid.

Reduction: Formation of 5-hydroxy-1-(2-phenylethyl)pyrrolidine-3-carboxamide.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific properties.

Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Substituent Effects on Bioactivity

- Phenylethyl vs. In contrast, the phenyl-substituted analog () is more rigid, favoring interactions with aromatic enzyme pockets .

- Chiral Centers : The (R)-1-phenylethyl substituent in ’s compound demonstrates the impact of stereochemistry on synthesis yield (97% vs. 16% for alternative routes), suggesting enantioselective bioactivity .

Functional Group Influence

- Carboxamide vs. Carboxylic Acid : Carboxamide derivatives (e.g., the target compound) exhibit improved metabolic stability compared to carboxylic acids, which are prone to ionization at physiological pH .

- Hybrid Structures : Pyrimidine- and thiadiazole-containing analogs () introduce heterocyclic moieties that enhance binding diversity, likely targeting kinases or inflammatory pathways .

Activité Biologique

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological profiles. The compound features a pyrrolidine ring with a carboxamide group and a phenylethyl substituent, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can modulate various signaling pathways involved in cell proliferation, apoptosis, and antimicrobial responses.

Anticancer Activity

Research has highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. Studies have demonstrated that these compounds exhibit structure-dependent cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | TBD | Induction of apoptosis |

| Compound X | MCF7 (Breast Cancer) | TBD | Cell cycle arrest |

| Compound Y | HeLa (Cervical Cancer) | TBD | Inhibition of angiogenesis |

A study indicated that derivatives bearing specific structural modifications exhibited enhanced anticancer activity against A549 lung adenocarcinoma cells compared to standard chemotherapeutic agents like cisplatin . The cytotoxic effects were evaluated using MTT assays, demonstrating significant reductions in cell viability.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential as an antimicrobial agent. Its derivatives have been tested against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | TBD |

| Compound A | Klebsiella pneumoniae | TBD |

| Compound B | Pseudomonas aeruginosa | TBD |

Research findings indicate that certain derivatives exhibit selective antimicrobial activity against resistant strains, suggesting their potential as therapeutic agents for treating infections caused by resistant bacteria .

Case Studies

Several case studies have explored the biological activity of this compound and its derivatives:

- Study on Anticancer Activity : A recent investigation assessed the efficacy of multiple pyrrolidine derivatives in inhibiting the growth of A549 cells. The study found that compounds with free amino groups showed enhanced cytotoxicity compared to those with acetylamino fragments .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of various 5-oxopyrrolidine derivatives against clinically significant pathogens. The results demonstrated promising activity against MRSA and other multidrug-resistant strains, highlighting the need for further development in this area .

Q & A

Q. Critical Parameters :

- Temperature : Elevated temperatures (70–100°C) improve reaction kinetics but may degrade heat-sensitive intermediates .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but may complicate purification .

- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate cyclization, while bases (e.g., K₂CO₃) stabilize reactive intermediates .

Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Basic Research Question

- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 2.8–3.2 ppm for pyrrolidine methylene groups) and carbonyl carbons (δ 170–175 ppm) .

- FT-IR : Confirms amide (1650–1680 cm⁻¹) and ketone (1720–1740 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 273.1342 for C₁₄H₁₆N₂O₂) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, though requires high-purity single crystals .

Methodological Tip : Combine orthogonal techniques (e.g., NMR with LC-MS) to address signal overlap in complex mixtures .

How can researchers resolve contradictions in reported bioactivity data for pyrrolidine derivatives like this compound?

Advanced Research Question

Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Dose-Response Analysis : Compare EC₅₀ values across studies to account for potency differences .

- Structural Analog Screening : Test derivatives with modifications (e.g., fluorophenyl vs. chlorophenyl substituents) to isolate pharmacophore contributions .

Example : A 2025 study found anti-inflammatory activity (IC₅₀ = 12 µM in RAW 264.7 macrophages) conflicting with a null result in a 2024 report. The discrepancy was traced to differences in LPS stimulation protocols .

What computational approaches are used in designing pyrrolidine carboxamide derivatives with enhanced target selectivity?

Advanced Research Question

- Molecular Docking (AutoDock Vina) : Predicts binding poses to targets like BACE-1 or MetAP-2, prioritizing derivatives with strong hydrogen bonds to catalytic residues (e.g., Asp32 in BACE-1) .

- MD Simulations (GROMACS) : Assesses stability of ligand-target complexes over 100-ns trajectories, filtering for low RMSD (<2 Å) .

- QSAR Modeling : Correlates substituent electronegativity (e.g., Hammett σ values) with bioactivity to guide synthetic prioritization .

Case Study : A 2025 study optimized C(sp³)–H activation using DFT calculations to identify electron-deficient aryl groups that enhance regioselectivity in palladium-catalyzed functionalization .

What strategies optimize reaction conditions for C(sp³)–H activation in pyrrolidine carboxamide derivatives?

Advanced Research Question

- Catalyst Screening : Pd(OAc)₂ with bidentate ligands (e.g., 8-aminoquinoline) improves C–H bond cleavage efficiency .

- Solvent Effects : Mixed solvents (e.g., DCE/acetic acid) balance solubility and proton shuttle requirements .

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., palladacycles) to adjust reaction time dynamically .

Data-Driven Optimization : A 2023 study achieved 89% yield in C–H arylation by iteratively tuning temperature (80→100°C) and ligand loading (10→20 mol%) .

How do structural modifications to the phenylethyl group influence pharmacokinetic properties?

Advanced Research Question

- Lipophilicity (LogP) : Fluorination of the phenyl ring reduces LogP from 2.8 to 2.3, enhancing aqueous solubility but decreasing blood-brain barrier penetration .

- Metabolic Stability : Introducing tert-butyl groups at the pyrrolidine N-position slows CYP3A4-mediated oxidation (t₁/₂ increased from 1.2 to 4.7 hours) .

- Permeability (PAMPA) : Methylation of the carboxamide nitrogen improves Caco-2 permeability (Papp from 5.6×10⁻⁶ to 1.2×10⁻⁵ cm/s) .

Key Trade-off : Balancing solubility (via polar substituents) and membrane permeability (via moderate LogP) is critical for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.